molecular formula C20H20N2O6S2 B11621446 (2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B11621446
M. Wt: 448.5 g/mol
InChI Key: CBBKDRDBHWHORZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” is a synthetic organic compound with a complex structure. Let’s break it down:

  • The core structure consists of a benzothiazole ring (a fused benzene and thiazole ring system).
  • It contains a prop-2-enamide functional group, which is an unsaturated amide.
  • The substituents include a methylsulfonyl group (–SO₂CH₃) and three methoxy groups (–OCH₃) attached to the phenyl ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but I’ll highlight one common method:

    Condensation Reaction:

Industrial Production: The industrial production of this compound involves scaling up the synthetic route, optimizing reaction conditions, and ensuring high purity. Specific details may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactions:

    Oxidation: The methylsulfonyl group can undergo oxidation to the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the double bond in the prop-2-enamide group.

    Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like .

    Reduction: Hydrogenation using catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Major Products:
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Saturated amide.
  • Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Investigated as a potential drug candidate due to its diverse reactivity and structural features.

    Biological Studies: Used as a probe to study biological processes.

    Material Science: Its unique structure may lead to interesting material properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

    Benzothiazole itself: Lacks the amide functionality.

    Other amides: Compare their reactivity and biological activity.

: Example reference. : Another example reference.

Properties

Molecular Formula

C20H20N2O6S2

Molecular Weight

448.5 g/mol

IUPAC Name

(E)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H20N2O6S2/c1-26-15-9-12(10-16(27-2)19(15)28-3)5-8-18(23)22-20-21-14-7-6-13(30(4,24)25)11-17(14)29-20/h5-11H,1-4H3,(H,21,22,23)/b8-5+

InChI Key

CBBKDRDBHWHORZ-VMPITWQZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.